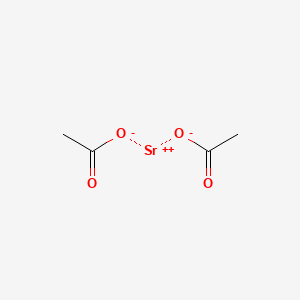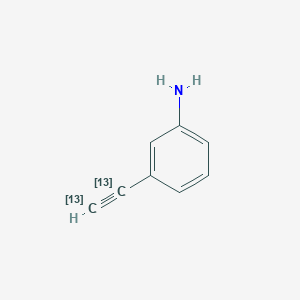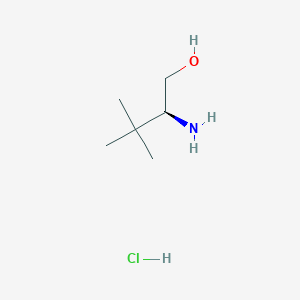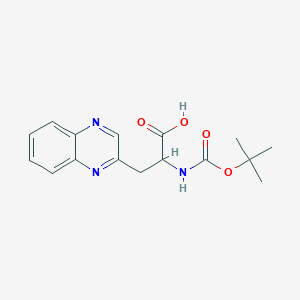
Boc-3-(2-quinoxalyl)-DL-Ala-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-3-(2-quinoxalyl)-DL-Ala-OH is a synthetic compound that features a quinoxaline moiety attached to a protected alanine residue. The Boc group (tert-butoxycarbonyl) is commonly used to protect amino acids during synthesis, ensuring that the functional groups remain intact until the desired stage of the reaction.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-3-(2-quinoxalyl)-DL-Ala-OH typically involves the following steps:
Protection of Alanine: Alanine is first protected with a Boc group to form Boc-Ala.
Formation of Quinoxaline Derivative: The quinoxaline moiety is synthesized separately through a series of reactions involving aromatic compounds and nitrogen sources.
Coupling Reaction: The protected alanine is then coupled with the quinoxaline derivative using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process would include:
Batch or Continuous Flow Reactors: To control reaction parameters precisely.
Purification Techniques: Such as crystallization, chromatography, or recrystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Boc-3-(2-quinoxalyl)-DL-Ala-OH can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group under acidic conditions (e.g., trifluoroacetic acid).
Substitution Reactions: The quinoxaline moiety can participate in electrophilic or nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Substitution: Nucleophiles or electrophiles in the presence of a base or acid catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Deprotected Alanine Derivative: After removal of the Boc group.
Substituted Quinoxaline Derivatives: Depending on the substituents introduced during substitution reactions.
Applications De Recherche Scientifique
Boc-3-(2-quinoxalyl)-DL-Ala-OH has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of Boc-3-(2-quinoxalyl)-DL-Ala-OH depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The quinoxaline moiety can intercalate with DNA or inhibit specific enzymes, while the alanine residue can be recognized by amino acid transporters or enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-3-(2-quinoxalyl)-L-Ala-OH: The L-enantiomer of the compound.
Boc-3-(2-quinoxalyl)-D-Ala-OH: The D-enantiomer of the compound.
Quinoxaline Derivatives: Compounds with similar quinoxaline structures but different substituents.
Uniqueness
Boc-3-(2-quinoxalyl)-DL-Ala-OH is unique due to its combination of a quinoxaline moiety and a protected alanine residue. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C16H19N3O4 |
|---|---|
Poids moléculaire |
317.34 g/mol |
Nom IUPAC |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinoxalin-2-ylpropanoic acid |
InChI |
InChI=1S/C16H19N3O4/c1-16(2,3)23-15(22)19-13(14(20)21)8-10-9-17-11-6-4-5-7-12(11)18-10/h4-7,9,13H,8H2,1-3H3,(H,19,22)(H,20,21) |
Clé InChI |
GOPADOFTCYAWLG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=NC2=CC=CC=C2N=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



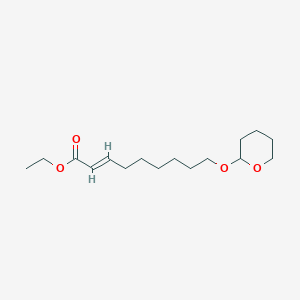
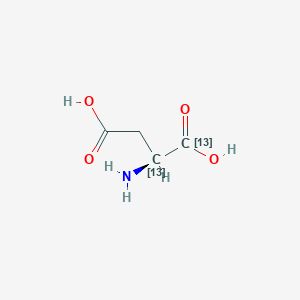
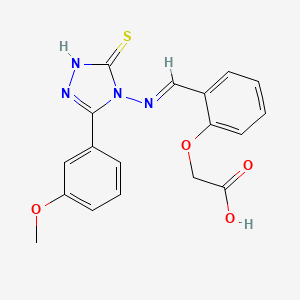

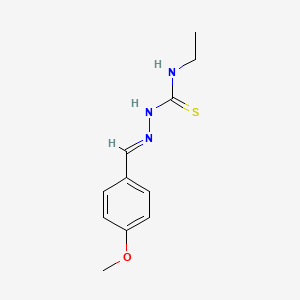
![1,2,3-Tri[trans-9-hexadecenoyl]glycerol](/img/structure/B12056103.png)
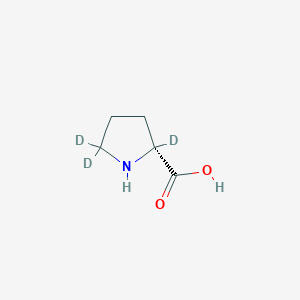
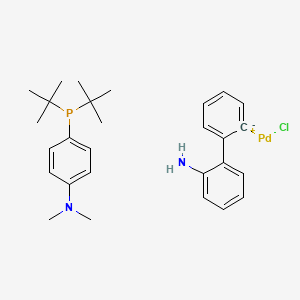
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12056121.png)
